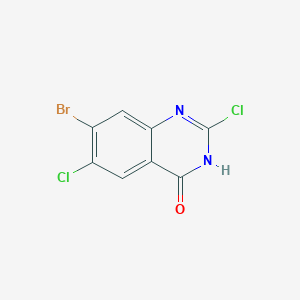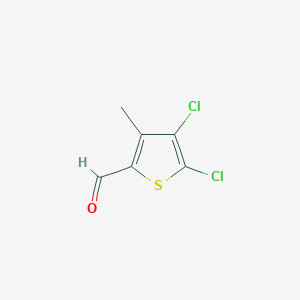
4,5-Dichloro-3-methylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-3-methylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde typically involves the chlorination of 3-methylthiophene-2-carbaldehyde. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 4,5-Dichloro-3-methylthiophene-2-carboxylic acid.
Reduction: 4,5-Dichloro-3-methylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-3-methylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-methylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde group and the electron-withdrawing effects of the chlorine atoms. These features make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Methyl-2-thiophenecarboxaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2,5-Dichloro-3-methylthiophene: Similar structure but lacks the aldehyde group, limiting its use in reactions requiring this functional group.
Uniqueness: 4,5-Dichloro-3-methylthiophene-2-carbaldehyde is unique due to the combination of the aldehyde group and the chlorine substituents, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C6H4Cl2OS |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
4,5-dichloro-3-methylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h2H,1H3 |
InChI Key |
NFFQEASDFHEFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




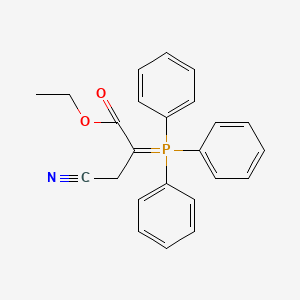
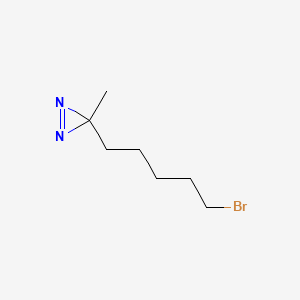


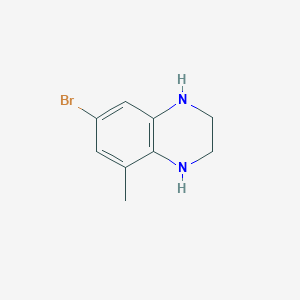



![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)

![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
